molecular formula C20H20FN3O4 B2614517 2-(2-fluorophenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide CAS No. 1021217-65-1

2-(2-fluorophenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide

Cat. No.: B2614517
CAS No.: 1021217-65-1
M. Wt: 385.395
InChI Key: CAFNNZIMBIVEDE-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a 2-fluorophenoxy group and a pyridazinone core substituted with a furan-2-yl moiety. The fluorophenoxy group may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs, while the pyridazinone-furan system could modulate electronic properties and binding affinity .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-14(28-17-7-3-2-6-15(17)21)20(26)22-11-5-12-24-19(25)10-9-16(23-24)18-8-4-13-27-18/h2-4,6-10,13-14H,5,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFNNZIMBIVEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide , often referred to as a pyridazinone derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20FN3O3\text{C}_{18}\text{H}_{20}\text{F}\text{N}_3\text{O}_3

This compound features a fluorophenoxy group, a furan moiety, and a pyridazinone core, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • VEGFR-2 Inhibition : The compound has shown significant inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. In vitro studies reported an IC50 value of approximately 42.5 nM, indicating potent activity compared to standard inhibitors like sorafenib (IC50 = 41.1 nM) .
  • Cytotoxicity Against Cancer Cell Lines : The compound exhibits cytotoxic effects against several cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). For instance, it demonstrated IC50 values of 6.66 μM against A549 and 8.51 μM against HT-29 cells .

Case Study 1: Cytotoxicity and Cell Cycle Arrest

Research conducted on the effects of the compound on HT-29 cells revealed that it induces cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry analysis and was associated with increased apoptosis, as evidenced by annexin V staining .

Case Study 2: Wound Healing Assay

In a wound healing assay, the compound inhibited wound closure significantly, suggesting its potential application in anti-metastatic therapies. This effect is likely mediated through its action on VEGFR-2, which is crucial for endothelial cell migration during wound healing processes .

Case Study 3: Molecular Modeling Studies

Molecular docking studies have been performed to elucidate the binding interactions between the compound and its target proteins. These studies indicated favorable binding affinities, supporting the observed biological activities .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other derivatives that possess similar structures:

Compound NameIC50 (nM)Target
Sorafenib41.1VEGFR-2
Compound A57.1VEGFR-2
Compound B52.5VEGFR-2

The presence of the fluorine atom in this compound may enhance metabolic stability and binding affinity compared to its analogs .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related propanamide derivatives, emphasizing substituent effects, physicochemical properties, and inferred biological relevance.

Key Structural Analogues

3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide

  • Structure : Contains a benzo[d]oxazolone ring linked to a propanamide chain.
  • Data : Exhibits 10% conversion under 18% reaction conditions and 18% under 10% conditions, indicating sensitivity to synthetic environments .
  • Comparison : The absence of a fluorinated aromatic system in this compound may reduce its metabolic stability compared to the target molecule. The benzo[d]oxazolone moiety, however, could offer stronger hydrogen-bonding interactions due to its carbonyl groups.

N-Benzyl-3-(4-Chlorophenyl)-2-[Methyl-(2-Oxo-2-(3,4,5-Trimethoxyphenyl)Acetyl)Amino]-Propanamide Structure: Features a benzyl group, chlorophenyl, and trimethoxyphenylacetyl substituents. Comparison: The target compound’s fluorophenoxy group is less sterically demanding than the trimethoxyphenyl system, possibly improving target selectivity. The furan-pyridazinone core may also confer distinct π-π stacking behavior compared to the acetylated amino group in this analog.

N-[3-(4-Methylpiperidin-1-yl)Propyl]-3-[3-(4-Fluorophenyl)-4-Oxo-4H,5H-[1,2]Oxazolo[5,4-d]Pyrimidin-5-yl]Propanamide Structure: Includes a 4-methylpiperidine substituent and an oxazolo-pyrimidinone ring. Data: Molecular weight = 456.5 g/mol; CAS 60853-81-8 . The 4-fluorophenyl substituent in both compounds suggests shared pharmacophore elements for fluorine-mediated interactions.

6-Chloro-2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-(Pyrimidin-2-yl)Cyclopropyl)Carbamoyl)Phenyl)Furo[2,3-b]Pyridine-3-Carboxamide Structure: Combines a furopyridine core with fluorophenyl and pyrimidinyl groups. Data: Synthesized using DMF and coupling reagents (e.g., HATU), indicating compatibility with standard amidation protocols . Comparison: The shared fluorophenyl motif underscores its role in target engagement. However, the furopyridine system in this analog differs electronically from the pyridazinone-furan system in the target compound, which may alter binding kinetics.

Substituent-Driven Functional Insights

  • Fluorinated Aromatics: The target compound’s 2-fluorophenoxy group likely improves metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., benzo[d]oxazolone derivative) .
  • Heterocyclic Cores: The pyridazinone-furan system may offer a balance of rigidity and electronic effects, contrasting with the oxazolo-pyrimidinone or furopyridine cores in other analogs, which prioritize specific enzyme active-site interactions .
  • Solubility Modifiers: Piperidine or pyridyl substituents (e.g., in and compounds) enhance solubility but may introduce off-target interactions, whereas the target compound’s furan and fluorophenoxy groups prioritize selectivity .

Q & A

Basic: What are the key synthetic steps and analytical techniques used to prepare 2-(2-fluorophenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide?

Answer:
The synthesis typically involves:

Substitution reactions to introduce fluorophenoxy and furan moieties under alkaline conditions .

Reduction of intermediates (e.g., nitro groups to amines) using agents like iron powder under acidic conditions .

Condensation with cyanoacetic acid or analogous reagents using coupling agents like DCC or EDC .

Analytical validation:

  • TLC monitors reaction progress.
  • NMR (¹H/¹³C) confirms structural integrity, focusing on aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ 160–180 ppm) .
  • Mass spectrometry validates molecular weight (±5 ppm accuracy) .

Basic: How is the molecular structure of this compound characterized, and what structural features influence its reactivity?

Answer:

  • X-ray crystallography resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between the pyridazinone and furan rings .
  • Key structural drivers of reactivity :
    • Electron-withdrawing fluorophenoxy group enhances electrophilic substitution.
    • Pyridazinone’s keto-enol tautomerism enables hydrogen bonding with biological targets .
    • Furan’s π-electron system facilitates charge-transfer interactions .

Advanced: How can researchers optimize reaction yields while minimizing by-products during synthesis?

Answer:
Methodological strategies :

  • DoE (Design of Experiments) : Use factorial designs to screen variables (temperature, solvent polarity, catalyst loading) . Example:

    FactorOptimal Range
    Temp60–80°C
    SolventDMF/THF
    Catalyst10–15 mol%
  • By-product mitigation :

    • Employ scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .
    • Monitor side reactions (e.g., over-reduction of nitro groups) via LC-MS .

Advanced: What computational methods are used to predict the compound’s pharmacokinetics and target binding?

Answer:

  • Molecular docking (AutoDock Vina) identifies binding poses in enzymes like COX-2 or kinases, with scoring functions (ΔG < -8 kcal/mol indicating strong binding) .

  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .

  • ADMET prediction (SwissADME):

    PropertyPrediction
    LogP3.2–3.8
    Bioavailability55–65%
    CYP2D6 inhibitionHigh likelihood

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (IC50 ± 10% variability) .
    • Validate target engagement via SPR (surface plasmon resonance) to measure binding affinity (KD) .
  • Data reconciliation :
    • Apply multivariate analysis to distinguish structure-activity relationships from noise .
    • Cross-reference with structurally analogous compounds (e.g., pyridazinone derivatives with Cl vs. F substituents) .

Advanced: What strategies are recommended for stabilizing the compound under varying pH and temperature conditions?

Answer:

  • pH stability profiling :
    • Use buffered solutions (pH 2–10) and monitor degradation via HPLC at 24/48/72 hrs .
    • Key finding : Degradation accelerates above pH 7 due to hydrolysis of the amide bond .
  • Thermal stability :
    • Store lyophilized samples at -20°C; aqueous solutions degrade >40°C .
    • Add antioxidants (0.1% BHT) to prevent radical-mediated decomposition .

Advanced: How can derivatives of this compound be designed to enhance selectivity for a specific biological target?

Answer:

  • Bioisosteric replacement :
    • Replace furan with thiophene to modulate lipophilicity (clogP +0.3) .
    • Substitute fluorophenoxy with trifluoromethyl for enhanced metabolic stability .
  • SAR analysis :
    • Prioritize substituents at the pyridazinone 3-position; bulky groups (e.g., isopropyl) reduce off-target binding .

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